Cas no 1697219-41-2 (2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)

2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine structure
1697219-41-2 structure
商品名:2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine
CAS番号:1697219-41-2
MF:C10H17N5O
メガワット:223.274881124496
CID:6258001
PubChem ID:136839715

2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine
    • [2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
    • 1697219-41-2
    • EN300-1118562
    • インチ: 1S/C10H17N5O/c11-6-7-3-4-12-10-13-9(14-15(7)10)8-2-1-5-16-8/h7-8H,1-6,11H2,(H,12,13,14)
    • InChIKey: DFUCFZGQQZBUIO-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC1C1N=C2NCCC(CN)N2N=1

計算された属性

  • せいみつぶんしりょう: 223.14331018g/mol
  • どういたいしつりょう: 223.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118562-0.1g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1118562-5.0g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2
5g
$4557.0 2023-06-09
Enamine
EN300-1118562-0.25g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1118562-10.0g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2
10g
$6758.0 2023-06-09
Enamine
EN300-1118562-0.05g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1118562-2.5g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1118562-0.5g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1118562-1g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1118562-1.0g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2
1g
$1572.0 2023-06-09
Enamine
EN300-1118562-5g
[2-(oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
1697219-41-2 95%
5g
$3479.0 2023-10-27

2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine 関連文献

2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamineに関する追加情報

Comprehensive Overview of 2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine (CAS No. 1697219-41-2)

The compound 2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine (CAS No. 1697219-41-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its complex nomenclature reflects its intricate molecular architecture, combining a tetrahydrofuran (oxolane) moiety with a 1,2,4-triazolo[1,5-a]pyrimidine core. This hybrid structure positions it as a promising candidate for drug discovery and material science applications, particularly in the development of novel enzyme inhibitors and bioactive agents.

Recent studies highlight the growing interest in heterocyclic compounds like 1697219-41-2, driven by their versatility in modulating biological pathways. Researchers are actively exploring its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation research. The presence of both hydrogen bond donors (e.g., the methanamine group) and hydrogen bond acceptors (e.g., the triazolopyrimidine ring) enhances its ability to interact with protein targets, a feature highly sought after in rational drug design.

From a synthetic chemistry perspective, the oxolan-2-yl substituent introduces stereochemical complexity, making 1697219-41-2 an intriguing subject for asymmetric synthesis studies. This aligns with current trends favoring chiral building blocks in medicinal chemistry, as evidenced by its frequent mention in patents related to G-protein-coupled receptor (GPCR) modulators. Its logP and polar surface area values, though less documented, suggest moderate lipophilicity—a desirable trait for blood-brain barrier penetration in CNS drug development.

The agrochemical sector has also taken note of 2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine, particularly for its structural resemblance to known plant growth regulators. With increasing global focus on sustainable agriculture, this compound’s potential as a biodegradable pesticide or herbicide adjuvant is under investigation. Its triazole component mirrors active ingredients in commercial fungicides, while the pyrimidine ring could contribute to nucleic acid interference mechanisms.

Analytical characterization of CAS 1697219-41-2 typically involves advanced techniques like LC-MS/MS and NMR spectroscopy, reflecting the compound’s stability challenges. Recent publications emphasize its pH-dependent solubility, a critical factor for formulation scientists working on oral bioavailability enhancement. These properties make it a frequent subject in QSAR modeling studies, where researchers correlate its molecular descriptors with biological activity.

In material science, the π-conjugated system of the triazolopyrimidine core suggests potential applications in organic electronics. Its ability to form charge-transfer complexes could be exploited in OLED materials or photocatalysts, areas experiencing exponential growth due to renewable energy demands. The compound’s thermal stability (as inferred from analogs) further supports such applications.

Despite its promise, 2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine presents synthetic challenges, particularly in achieving high enantiomeric purity of the oxolane moiety. Current green chemistry initiatives are exploring biocatalytic routes to overcome these hurdles, aligning with the pharmaceutical industry’s push toward sustainable manufacturing. These efforts are documented in several peer-reviewed journals focusing on process chemistry optimization.

The safety profile of 1697219-41-2 remains an active research area, with preliminary in silico toxicity predictions suggesting low mutagenic potential. However, researchers caution that the methanamine group may require prodrug strategies to minimize potential off-target effects. Such considerations are paramount given increasing regulatory scrutiny of nitrogen-rich heterocycles in drug development pipelines.

Looking ahead, the scientific community anticipates expanded applications for this compound, particularly in combinatorial chemistry libraries and fragment-based drug discovery. Its privileged structure characteristics—evidenced by its presence in multiple clinical candidates—solidify its status as a valuable chemical entity for interdisciplinary research. Ongoing studies are expected to clarify its structure-activity relationships across various biological targets.

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